2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-methoxyphenyl)acetamide
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Overview
Description
2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-methoxyphenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes an azepane sulfonyl group, a dihydropyridinone ring, and a methoxyphenylacetamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Azepane Sulfonyl Group: This step involves the sulfonylation of azepane, which can be achieved using sulfonyl chlorides under basic conditions.
Construction of the Dihydropyridinone Ring: The dihydropyridinone ring can be synthesized through cyclization reactions involving appropriate precursors such as β-keto esters and amines.
Coupling Reactions: The final step involves coupling the azepane sulfonyl group and the dihydropyridinone ring with the methoxyphenylacetamide moiety. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the dihydropyridinone ring, converting it to a more saturated form.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Saturated dihydropyridinone derivatives.
Substitution: Various substituted sulfonyl derivatives.
Scientific Research Applications
2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-methoxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction cascades that lead to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-chlorophenyl)acetamide
- 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-methoxyphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-methoxyphenyl)acetamide stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methoxy group at the 3-position of the phenyl ring can enhance its interaction with certain biological targets, making it a compound of interest for further research.
Properties
Molecular Formula |
C20H25N3O5S |
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Molecular Weight |
419.5 g/mol |
IUPAC Name |
2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C20H25N3O5S/c1-28-17-8-6-7-16(13-17)21-19(24)15-22-14-18(9-10-20(22)25)29(26,27)23-11-4-2-3-5-12-23/h6-10,13-14H,2-5,11-12,15H2,1H3,(H,21,24) |
InChI Key |
UKWUBVLXSRGQDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCCCC3 |
Origin of Product |
United States |
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